molecular formula C17H24O3 B1325863 Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate CAS No. 898792-85-3

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

Cat. No.: B1325863
CAS No.: 898792-85-3
M. Wt: 276.4 g/mol
InChI Key: LAZITRPWOFIMMI-UHFFFAOYSA-N
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Description

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate is an organic compound with a complex structure that includes an ethyl ester group, a heptanoate chain, and a dimethylphenyl group

Scientific Research Applications

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its application .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle all chemicals with appropriate safety measures .

Future Directions

The potential applications and future directions for this compound are not known. It could potentially be of interest in various fields depending on its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,5-dimethylphenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester or amide derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-oxoheptanoate: Lacks the dimethylphenyl group, making it less complex.

    Ethyl 7-(2-methylphenyl)-7-oxoheptanoate: Similar structure but with only one methyl group on the phenyl ring.

    Ethyl 7-(2,5-dimethylphenyl)-7-oxooctanoate: Similar structure but with an additional carbon in the heptanoate chain.

Uniqueness

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate is unique due to the presence of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s interactions with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-4-20-17(19)9-7-5-6-8-16(18)15-12-13(2)10-11-14(15)3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZITRPWOFIMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645520
Record name Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-85-3
Record name Ethyl 2,5-dimethyl-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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